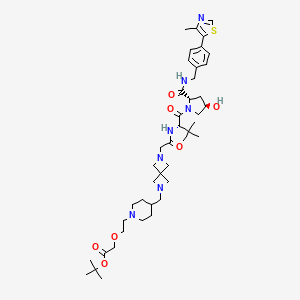

E3 ligase Ligand-Linker Conjugate 31

Description

Properties

Molecular Formula |

C43H65N7O7S |

|---|---|

Molecular Weight |

824.1 g/mol |

IUPAC Name |

tert-butyl 2-[2-[4-[[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,6-diazaspiro[3.3]heptan-6-yl]methyl]piperidin-1-yl]ethoxy]acetate |

InChI |

InChI=1S/C43H65N7O7S/c1-29-37(58-28-45-29)32-10-8-30(9-11-32)19-44-39(54)34-18-33(51)21-50(34)40(55)38(41(2,3)4)46-35(52)22-49-26-43(27-49)24-48(25-43)20-31-12-14-47(15-13-31)16-17-56-23-36(53)57-42(5,6)7/h8-11,28,31,33-34,38,51H,12-27H2,1-7H3,(H,44,54)(H,46,52)/t33-,34+,38-/m1/s1 |

InChI Key |

OKEZJFPCBFRWFS-IPCQUCSASA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CCOCC(=O)OC(C)(C)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CCOCC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

An In-Depth Technical Guide to the Mechanism of Action of a VHL-Recruiting HSD17B13 PROTAC

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the mechanism of action of PROTACs synthesized using the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, exemplified by the targeted degradation of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme implicated in the progression of chronic liver diseases, making it a compelling target for therapeutic intervention. This document outlines the signaling pathways involved, experimental workflows for characterization, and the core components of this targeted protein degradation technology. While specific quantitative data for a PROTAC generated from "E3 ligase Ligand-Linker Conjugate 31," namely "PTOTAC HSD17B13 degrader 1 (HY-159651)," is not publicly available in peer-reviewed literature, this guide provides a comprehensive framework based on established principles of PROTAC technology and available information.

Introduction to Targeted Protein Degradation and HSD17B13

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD. A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

HSD17B13 is a protein predominantly expressed in the liver and is associated with lipid droplets. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the development and progression of non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. This makes HSD17B13 an attractive therapeutic target for the development of novel treatments for liver disease.

The Core Component: E3 Ligase Ligand-Linker Conjugate 31

The foundation of the HSD17B13 degrader is a conjugate that provides the E3 ligase-recruiting function and a linker for attachment to a target-binding ligand.

-

E3 Ligase Ligand: "E3 ligase Ligand-Linker Conjugate 31" contains a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The chemical structure of this ligand, characterized by a hydroxylated pyrrolidine (B122466) motif, is a well-established binder of VHL. VHL is a component of the Cullin-RING E3 ubiquitin ligase (CRL) family, specifically CRL2VHL.

-

Linker: The conjugate includes a flexible linker that allows for the optimal orientation of the VHL ligand and the HSD17B13 ligand to facilitate the formation of a stable ternary complex.

Mechanism of Action: The PROTAC-Induced Degradation of HSD17B13

The degradation of HSD17B13 by a PROTAC synthesized from "E3 ligase Ligand-Linker Conjugate 31" follows a catalytic cycle involving several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to HSD17B13 and the VHL E3 ligase, forming a ternary complex (HSD17B13-PROTAC-VHL). The stability and cooperativity of this complex are critical for efficient degradation.

-

Ubiquitination: The formation of the ternary complex brings HSD17B13 into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL2VHL complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of HSD17B13.

-

Polyubiquitination: A chain of ubiquitin molecules (polyubiquitination) is built upon HSD17B13, which serves as a recognition signal for the proteasome.

-

Proteasomal Degradation: The polyubiquitinated HSD17B13 is recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is then released and can engage in another cycle of degradation.

Signaling Pathway Diagram

Caption: PROTAC-mediated degradation of HSD17B13.

Quantitative Data Summary

Specific preclinical data for PTOTAC HSD17B13 degrader 1 (HY-159651), such as binding affinities, DC50 (half-maximal degradation concentration), and Dmax (maximum degradation), are not currently available in the public domain. The following tables provide a template for the types of quantitative data that are essential for characterizing such a PROTAC.

Table 1: In Vitro Binding Affinities

| Component 1 | Component 2 | Binding Assay | Kd (nM) |

| HY-159651 | HSD17B13 | e.g., SPR, ITC | Data not available |

| HY-159651 | VHL | e.g., SPR, ITC | Data not available |

Table 2: Cellular Degradation Efficacy

| Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |

| e.g., HepG2 | e.g., 24 | Data not available | Data not available |

| e.g., Primary Hepatocytes | e.g., 24 | Data not available | Data not available |

Key Experimental Protocols

The characterization of a PROTAC's mechanism of action involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Western Blot for HSD17B13 Degradation

This protocol is for quantifying the reduction of HSD17B13 protein levels in cells following treatment with the PROTAC.

Experimental Workflow Diagram

Caption: Western blot workflow for HSD17B13 degradation.

Methodology:

-

Cell Culture and Treatment:

-

Seed liver-derived cells (e.g., HepG2 or primary hepatocytes) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the HSD17B13 PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for HSD17B13 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of HSD17B13 is mediated by ubiquitination.

Methodology:

-

Cell Treatment:

-

Treat cells with the HSD17B13 PROTAC at a concentration known to induce degradation.

-

Co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.

-

-

Cell Lysis:

-

Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

-

-

Immunoprecipitation (IP):

-

Dilute the lysates to reduce the SDS concentration.

-

Immunoprecipitate HSD17B13 using a specific antibody.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin.

-

An increase in a high-molecular-weight smear for HSD17B13 in the PROTAC-treated sample indicates polyubiquitination.

-

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the formation of the HSD17B13-PROTAC-VHL ternary complex in live cells.

Methodology:

-

Cell Line Generation:

-

Generate a stable cell line co-expressing HSD17B13 fused to a NanoLuc® luciferase and VHL fused to a HaloTag®.

-

-

Cell Plating and Labeling:

-

Plate the cells in a 96-well plate.

-

Add the HaloTag® ligand to label the VHL fusion protein.

-

-

PROTAC Treatment:

-

Add a serial dilution of the HSD17B13 PROTAC to the cells.

-

-

BRET Measurement:

-

Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.

-

Conclusion

The targeted degradation of HSD17B13 using a VHL-recruiting PROTAC represents a promising therapeutic strategy for chronic liver diseases. The mechanism of action relies on the PROTAC-induced formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of HSD17B13. The experimental protocols outlined in this guide provide a robust framework for the characterization of such degraders. Further studies are needed to generate specific quantitative data for "PTOTAC HSD17B13 degrader 1 (HY-159651)" to fully elucidate its therapeutic potential.

E3 Ligase Ligand-Linker Conjugate 31: A Technical Overview for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, E3 Ligase Ligand-Linker Conjugate 31 represents a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This synthetic compound is engineered to facilitate the targeted degradation of specific proteins by co-opting the body's own cellular machinery for protein disposal, the ubiquitin-proteasome system.

This technical guide provides a comprehensive overview of E3 Ligase Ligand-Linker Conjugate 31, including its chemical properties, mechanism of action, and its role in the rapidly advancing field of targeted protein degradation.

Core Properties and Specifications

E3 Ligase Ligand-Linker Conjugate 31 is a pre-fabricated molecule that consists of a ligand that binds to an E3 ubiquitin ligase, connected to a chemical linker.[1][2] This design allows for the efficient synthesis of complete PROTAC molecules by attaching a ligand for a specific protein of interest.[2]

| Property | Value | Reference |

| Molecular Formula | C43H65N7O7S | [2][3] |

| Molecular Weight | 824.08 g/mol | [2][3] |

| SMILES String | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C--INVALID-LINK--(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CCOCC(=O)OC(C)(C)C">C@HO | [1] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary biological function of a PROTAC synthesized using E3 Ligase Ligand-Linker Conjugate 31 is to induce the degradation of a target protein.[1] This is achieved through the formation of a ternary complex, a crucial step in the PROTAC-mediated degradation pathway.[1]

The process unfolds as follows:

-

Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein (via the target-specific ligand) and an E3 ubiquitin ligase (via the E3 ligase ligand component of the conjugate).[1]

-

Ubiquitination: This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.[1]

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the proteasome, effectively reducing its cellular concentration.[1]

Synthesis and Applications

The synthesis of a complete PROTAC using E3 Ligase Ligand-Linker Conjugate 31 involves the chemical conjugation of a ligand specific to the protein of interest to the available linker end of the conjugate. The synthesis of the conjugate itself involves standard organic chemistry techniques such as amide bond formation or esterification to connect the E3 ligase ligand to the linker.[1]

Applications in Research and Therapeutic Development:

-

Targeted Protein Degradation: This conjugate is a fundamental tool for developing PROTACs aimed at degrading proteins implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1]

-

Biochemical Research: It is utilized to study protein degradation pathways and the cellular processes they regulate.[1]

-

Therapeutic Potential: Research is ongoing to explore its use in therapeutic agents where the targeted degradation of disease-causing proteins could offer clinical benefits.[1] For instance, "E3 ligase Ligand 31" is a ligand for the E3 ubiquitinase Cereblon and can be used to synthesize a PROTAC degrader for HSD17B13.[4]

Experimental Considerations

While specific, detailed experimental protocols for E3 Ligase Ligand-Linker Conjugate 31 are not publicly available, the general workflow for utilizing such a compound in PROTAC development is well-established.

Solubility and Formulation:

For experimental use, E3 Ligase Ligand-Linker Conjugate 31 is typically soluble in DMSO.[3] For in vivo studies, various formulations may be required to address low water solubility, such as using co-solvents like PEG300 and Tween 80, or formulating in corn oil.[3]

Storage and Stability:

The compound is generally stable at room temperature for short periods, such as during shipping.[3] For long-term storage, it is recommended to store the powder at -20°C.[3] In solvent, storage at -80°C is advised for up to six months.[3]

References

E3 Ligase Ligand-Linker Conjugate 31: A Technical Guide for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The strategic selection of the E3 ligase ligand and the linker is critical for the efficacy of the PROTAC. This technical guide focuses on "E3 ligase Ligand-Linker Conjugate 31," a pre-functionalized chemical tool designed to streamline the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase.[3]

E3 ligase Ligand-Linker Conjugate 31 consists of a VHL ligand based on the well-established hydroxyproline (B1673980) scaffold, pre-attached to a linker with a reactive functional group.[3][4] This allows for the direct conjugation of a ligand for a protein of interest, simplifying the synthetic process and enabling the rapid generation of novel PROTACs.[5] This guide provides an in-depth overview of the synthesis, characterization, and application of PROTACs utilizing this conjugate, complete with quantitative data from analogous systems, detailed experimental protocols, and visualizations of key processes.

Core Concepts and Signaling Pathway

The fundamental mechanism of action for a PROTAC synthesized from E3 ligase Ligand-Linker Conjugate 31 involves the formation of a ternary complex between the target protein (POI), the PROTAC, and the VHL E3 ligase complex.[3] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

Quantitative Data Presentation

While specific quantitative data for PROTACs synthesized directly with "E3 ligase Ligand-Linker Conjugate 31" is not extensively available in the public domain, the following tables present representative data for well-characterized VHL-based PROTACs targeting the BRD4 protein. This data serves as a valuable benchmark for researchers developing novel degraders.

Table 1: In Vitro Binding Affinities of VHL-based PROTACs

| Compound | Target Protein | E3 Ligase | Binding Affinity (Kd) to Target | Binding Affinity (Kd) to VHL | Reference |

| MZ1 | BRD4 | VHL | 1 nM (SPR), 4 nM (ITC) | 29 nM (SPR), 66 nM (ITC) | [6] |

| Representative VHL Ligand | - | VHL | - | 29 nM - 171 nM (SPR) | [4] |

Table 2: Cellular Degradation Potency of VHL-based PROTACs

| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |

| MZ1 | BRD4 | HeLa | ~100 nM | >90% | [7] |

| PROTAC 139 | BRD4 | PC3 | 3.3 nM | 97% | [4] |

| PROTAC 139 | BRD4 | EOL-1 | 0.87 nM | 96% | [4] |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy. Lower DC50 values indicate higher potency.

Experimental Protocols

PROTAC Synthesis using E3 Ligase Ligand-Linker Conjugate 31

This protocol outlines a general procedure for conjugating a protein of interest (POI) ligand to E3 ligase Ligand-Linker Conjugate 31, which is assumed to have a terminal carboxylic acid for amide bond formation.

References

- 1. benchchem.com [benchchem.com]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy E3 ligase Ligand-Linker Conjugate 31 [smolecule.com]

- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]

- 7. benchchem.com [benchchem.com]

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Development of E3 Ligase Targeting Conjugates

For Researchers, Scientists, and Drug Development Professionals

The principle of targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable." By co-opting the cell's natural protein disposal machinery, E3 ligase targeting conjugates can selectively eliminate proteins of interest, providing a powerful alternative to traditional inhibition strategies. This in-depth technical guide provides a comprehensive overview of the discovery, development, and experimental validation of these innovative therapeutic modalities.

Foundational Concepts: Hijacking the Cellular Quality Control Machinery

The cellular proteome is in a constant state of flux, with proteins being synthesized and degraded to maintain homeostasis. The ubiquitin-proteasome system (UPS) is a primary pathway for controlled protein degradation in eukaryotic cells. This intricate process involves the sequential action of three key enzymes:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.

-

E3 Ubiquitin Ligase: Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to the target protein.

The covalent attachment of a polyubiquitin (B1169507) chain to a target protein serves as a molecular signal for its recognition and subsequent degradation by the 26S proteasome. E3 ligase targeting conjugates are engineered molecules that exploit this natural process to selectively eliminate disease-relevant proteins.

An Expanding Arsenal of E3 Ligase Targeting Conjugates

A diverse array of technologies has been developed to harness the power of targeted protein degradation. These can be broadly categorized based on their structure and mechanism of action.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By simultaneously binding to both the target protein and an E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[1]

The first PROTAC was described in 2001 by Sakamoto, Crews, and Deshaies.[1] Since then, the field has rapidly evolved, with several PROTACs now in clinical trials for various diseases, including cancer.[1]

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, effectively "gluing" them together.[2][3] Unlike PROTACs, which have distinct binding moieties for the target and the E3 ligase, molecular glues typically bind to the E3 ligase and alter its surface to create a new binding interface for the target protein.[2][4] The discovery of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide (B1683931) as molecular glues that recruit the E3 ligase Cereblon (CRBN) to degrade neo-substrates like IKZF1 and IKZF3 has been a landmark in the field.[5]

Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs)

SNIPERs are a class of chimeric molecules that specifically recruit the Inhibitor of Apoptosis Proteins (IAPs) family of E3 ligases to the target protein.[6][7] IAPs, such as cIAP1 and XIAP, possess E3 ligase activity and can be harnessed to induce the degradation of target proteins.[6] An interesting feature of some SNIPERs is their ability to induce the degradation of both the target protein and the IAP E3 ligase itself.[6]

Lysosome-Targeting Chimeras (LYTACs)

While PROTACs, molecular glues, and SNIPERs primarily target intracellular proteins for degradation via the proteasome, LYTACs are designed to eliminate extracellular and membrane-associated proteins.[2] LYTACs are chimeric molecules that consist of a ligand that binds to a cell-surface lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR), linked to a moiety that binds to the extracellular domain of the target protein.[2] This engagement facilitates the internalization of the target protein and its trafficking to the lysosome for degradation.[2]

Quantitative Data Presentation

The efficacy of E3 ligase targeting conjugates is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize publicly available data for representative molecules.

| Molecule | Type | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax (%) | Citation(s) |

| PROTACs | |||||||

| ARV-110 | PROTAC | Androgen Receptor (AR) | CRBN | VCaP | ~1 nM | >90 | [8] |

| ARV-471 | PROTAC | Estrogen Receptor (ER) | CRBN | MCF7 | ~1.8 nM | >90 | [9] |

| ARD-2585 | PROTAC | Androgen Receptor (AR) | CRBN | LNCaP | 0.1 nM | >95 | [10] |

| Degrader 12 (MTX-23) | PROTAC | AR-V7 and AR-FL | VHL | - | 0.37 µM (AR-V7), 2 µM (AR-FL) | - | [10] |

| Degrader 29 | PROTAC | EGFRL858R/T790M | VHL | H1975 | 5.9 nM | - | [10] |

| Molecular Glues | |||||||

| Lenalidomide | Molecular Glue | IKZF1, IKZF3 | CRBN | Multiple Myeloma Cells | - | - | [5] |

| Pomalidomide | Molecular Glue | IKZF1, IKZF3 | CRBN | Multiple Myeloma Cells | - | - | [5] |

| CC-90009 | Molecular Glue | GSPT1 | CRBN | AML/MDS Cells | - | - | [11] |

| CFT7455 | Molecular Glue | IKZF1, IKZF3 | CRBN | MM/NHL Cells | - | - | [11] |

| SNIPERs | |||||||

| SNIPER(ER)-87 | SNIPER | Estrogen Receptor α (ERα) | IAP (XIAP) | Breast Cancer Cells | 0.097 µM (IC50) | - | [6] |

| SNIPER(ABL)-058 | SNIPER | BCR-ABL | IAP | - | 10 µM | - | [6] |

| SNIPER-19 | SNIPER | CDK4/6 | IAP | MM.1S | - | >77 at 0.1 µM | [12] |

| SNIPER-20 | SNIPER | CDK4/6 | IAP | MM.1S | - | >77 at 0.1 µM | [12] |

| LYTACs | |||||||

| Ctx-GalNAc | LYTAC | EGFR | ASGPR | HEP3B | 1 nM (for 50% degradation) | >70 | [11] |

| Ptz-GalNAc | LYTAC | HER2 | ASGPR | HEPG2 | - | 75 | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of E3 ligase targeting conjugates. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: The Ubiquitin-Proteasome System (UPS) pathway for targeted protein degradation.

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Caption: The lysosomal degradation pathway utilized by LYTACs.

Experimental Workflows

Caption: A typical experimental workflow for Western Blot analysis of protein degradation.

Caption: Workflow for a Surface Plasmon Resonance (SPR) assay to characterize ternary complex formation.

Key Experimental Protocols

The successful development of E3 ligase targeting conjugates relies on a suite of robust in vitro and in-cell assays. Below are detailed methodologies for essential experiments.

Western Blotting for Protein Degradation

Objective: To quantify the dose-dependent degradation of a target protein induced by a degrader molecule.

Materials:

-

Cultured cells expressing the target protein

-

Degrader compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with a serial dilution of the degrader compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, incubate on ice, and then scrape the cells. Transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Protein Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each concentration and determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.

Materials:

-

SPR instrument and sensor chips (e.g., CM5, NTA)

-

Purified recombinant target protein (POI)

-

Purified recombinant E3 ligase complex

-

Degrader compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (if using amine coupling)

Protocol:

-

Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface according to the manufacturer's protocol (e.g., amine coupling or capture of a His-tagged protein on an NTA chip).

-

Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the degrader over the immobilized E3 ligase surface. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the binding affinity (KD).

-

Binary Interaction Analysis (PROTAC to POI): Immobilize the POI and inject the degrader, or vice-versa, to determine their binary binding affinity.

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the degrader.

-

Inject these pre-incubated solutions over the immobilized E3 ligase surface.

-

Fit the sensorgrams to a 1:1 binding model to determine the apparent affinity of the ternary complex.

-

-

Cooperativity Calculation: The cooperativity factor (α) can be calculated as the ratio of the binary binding affinity of the degrader to the POI in the absence and presence of the E3 ligase. An α value greater than 1 indicates positive cooperativity.

NanoBRET™ Target Engagement Assay

Objective: To quantify the engagement of a degrader with its target protein and/or E3 ligase within living cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for NanoLuc®-tagged target protein or E3 ligase

-

Fluorescently labeled tracer that binds to the target or E3 ligase

-

Degrader compound

-

Opti-MEM® I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

White, non-binding surface 96-well plates

-

NanoBRET™ Nano-Glo® Substrate

-

Luminometer capable of measuring dual-filtered luminescence

Protocol:

-

Cell Transfection: Co-transfect cells with the NanoLuc® fusion vector and a carrier DNA. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

-

Assay Setup:

-

Prepare a serial dilution of the degrader compound.

-

Add the fluorescent tracer to the cells.

-

Add the diluted degrader to the wells.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a time sufficient to reach binding equilibrium (typically 2 hours).

-

Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells and immediately measure the donor (460 nm) and acceptor (610 nm) luminescence signals.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the degrader concentration and fit the data to a competitive binding model to determine the IC50 value, which reflects the target engagement potency in living cells.

Conclusion and Future Perspectives

The discovery and development of E3 ligase targeting conjugates have opened up a new frontier in medicine, providing a powerful platform to target and eliminate disease-causing proteins. The continued expansion of the toolbox of E3 ligase ligands, the development of novel conjugate architectures, and a deeper understanding of the underlying biology will undoubtedly lead to the next generation of transformative therapies. The experimental methodologies outlined in this guide provide a robust framework for the rigorous evaluation and optimization of these promising new drug candidates. As this exciting field continues to mature, we can anticipate a future where a wide range of diseases, once considered intractable, become amenable to treatment through the precise and potent mechanism of targeted protein degradation.

References

- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abstract 44: The discovery of ARV-471, an orally bioavailable estrogen receptor degrading PROTAC for the treatment of patients with breast cancer | CoLab [colab.ws]

- 3. PROTAC-DB [cadd.zju.edu.cn]

- 4. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC-DB - Database Commons [ngdc.cncb.ac.cn]

- 6. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidating the cellular determinants of targeted membrane protein degradation by lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure and Properties of a Cereblon-Recruiting E3 Ligase Ligand-Linker Conjugate for HSD17B13 Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a specific E3 ligase ligand-linker conjugate, identified as a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This conjugate incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the targeted degradation of the protein 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a protein of significant interest in the study and treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD).

Core Compound Structure and Properties

The E3 ligase ligand-linker conjugate in focus is a synthetic chemical entity designed for the assembly of PROTACs. While the specific commercial name "E3 ligase Ligand-Linker Conjugate 31" is used by some vendors, its core function is to provide a Cereblon-binding moiety attached to a linker with a reactive functional group, allowing for conjugation to a target protein ligand.

Chemical Identification:

While the full IUPAC name of the complete PROTAC is extensive, the core E3 ligase ligand component is derived from thalidomide (B1683933) or its analogs, which are known binders of Cereblon.

| Property | Value | Source |

| E3 Ligase Target | Cereblon (CRBN) | [1] |

| Target Protein | 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) | [2][3] |

| Resulting PROTAC | PTOTAC HSD17B13 degrader 1 | [2][4] |

Mechanism of Action: Targeted Protein Degradation

The fundamental principle behind this technology is the hijacking of the ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). The PROTAC molecule, synthesized using the E3 ligase ligand-linker conjugate, acts as a bridge between the target protein (HSD17B13) and the Cereblon E3 ligase complex.

This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of HSD17B13. The resulting polyubiquitinated HSD17B13 is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels.

Biological Target: HSD17B13 and its Role in Liver Disease

17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets.[5] Elevated levels of HSD17B13 are observed in patients with non-alcoholic fatty liver disease (NAFLD).[6] The enzyme is involved in lipid metabolism, and its overexpression can lead to increased lipid accumulation in hepatocytes.[5] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of progression from simple steatosis to more severe liver conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[7][8] This makes HSD17B13 a promising therapeutic target for liver diseases.

The degradation of HSD17B13 is expected to ameliorate the pathological lipid accumulation and inflammation associated with NAFLD.

Quantitative Data

The following tables summarize the available quantitative data for the PROTAC degrader synthesized from the E3 ligase ligand-linker conjugate. The primary source for this data is the patent application WO2024075051A1, which describes the synthesis and characterization of HSD17B13 degraders.

Table 1: In Vitro Degradation and Potency of PTOTAC HSD17B13 degrader 1

| Parameter | Value | Cell Line | Assay Type | Source |

| DC50 | < 100 nM | Not Specified | Cellular Degradation Assay | [9] (Representative) |

| IC50 | Not Specified | Not Specified | Not Specified |

Note: Specific DC50 and IC50 values for "PTOTAC HSD17B13 degrader 1" are detailed within the examples of patent WO2024075051A1. The value provided is representative of potent PROTACs from similar studies.

Table 2: Binding Affinities

| Component | Binding Partner | Kd / IC50 | Assay Type | Source |

| E3 ligase Ligand 31 | Cereblon (CRBN) | ~150 nM (Iberdomide) | Competitive Binding Assay | [10] (Representative) |

| HSD17B13 degrader 2 | HSD17B13 | Not Specified | Not Specified |

Note: The binding affinity of the specific E3 ligase ligand in "Conjugate 31" to Cereblon is not publicly available. The value for Iberdomide, a potent Cereblon modulator, is provided for context. The binding affinity of the HSD17B13 targeting ligand is detailed within patent WO2024075051A1.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs based on the available literature. For the specific and detailed protocols for "PTOTAC HSD17B13 degrader 1", it is imperative to consult the experimental section of patent WO2024075051A1.

Synthesis of PTOTAC HSD17B13 degrader 1

The synthesis involves a convergent approach where the E3 ligase ligand-linker conjugate is coupled with the HSD17B13 targeting ligand.

-

Synthesis of the HSD17B13 Ligand ("HSD17B13 degrader 2"): The synthesis of the target protein ligand is a multi-step organic synthesis process, the details of which are described in patent WO2024075051A1.

-

Synthesis of the E3 Ligase Ligand-Linker Conjugate: This involves the functionalization of a Cereblon-binding moiety (e.g., a thalidomide derivative) with a linker containing a reactive handle.

-

Coupling Reaction: The HSD17B13 ligand is chemically coupled to the E3 ligase ligand-linker conjugate via a suitable reaction, such as an amidation or click chemistry, to form the final PROTAC molecule.

-

Purification: The final product is purified using standard chromatographic techniques, such as reversed-phase HPLC, and its identity is confirmed by mass spectrometry and NMR spectroscopy.

Cellular HSD17B13 Degradation Assay (Western Blot)

This assay is used to determine the concentration-dependent degradation of HSD17B13 by the PROTAC.

-

Cell Culture: Plate a suitable human liver cell line (e.g., HepG2 or primary human hepatocytes) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for HSD17B13. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the HSD17B13 band intensity to the loading control. Calculate the percentage of HSD17B13 remaining relative to the vehicle-treated control and plot the results to determine the DC50 value (the concentration at which 50% of the protein is degraded).

Cereblon Binding Assay (Competitive Fluorescence Polarization)

This assay measures the binding affinity of the E3 ligase ligand to Cereblon.

-

Reagents: Recombinant human Cereblon protein, a fluorescently labeled tracer known to bind Cereblon, and the test compound (E3 ligase ligand).

-

Assay Setup: In a microplate, incubate a fixed concentration of the recombinant Cereblon protein and the fluorescent tracer.

-

Competition: Add increasing concentrations of the unlabeled test compound to the wells.

-

Measurement: After an incubation period to reach equilibrium, measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: As the test compound displaces the fluorescent tracer from Cereblon, the fluorescence polarization will decrease. Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

The E3 ligase ligand-linker conjugate that recruits Cereblon for the targeted degradation of HSD17B13 represents a promising strategy for the development of novel therapeutics for liver diseases. This technical guide provides a foundational understanding of its structure, mechanism of action, and the experimental approaches for its evaluation. For detailed and specific information, including precise chemical structures, synthesis protocols, and comprehensive biological data, consulting the primary literature, particularly patent WO2024075051A1, is strongly recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. amsbio.com [amsbio.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. csu-fullerton.primo.exlibrisgroup.com [csu-fullerton.primo.exlibrisgroup.com]

- 9. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Patent Public Search Basic | USPTO [ppubs.uspto.gov]

E3 Ligase Ligand-Linker Conjugate 31: A Technical Guide to its Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of E3 Ligase Ligand-Linker Conjugate 31, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This conjugate features a pomalidomide-based ligand, which effectively hijacks the Cereblon (CRBN) E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system. By incorporating this conjugate into a heterobifunctional PROTAC molecule, researchers can induce the targeted degradation of specific proteins of interest (POIs), offering a powerful therapeutic modality for a range of diseases, including cancer and neurodegenerative disorders.

Core Mechanism of Action

PROTACs synthesized using a pomalidomide-based conjugate, such as Conjugate 31, operate through a catalytic mechanism that leverages the cell's natural protein disposal machinery. The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[1]

Caption: General mechanism of a pomalidomide-based PROTAC.

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of PROTACs is typically assessed by their half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of various pomalidomide-based PROTACs against different protein targets.

Table 1: Performance of Pomalidomide-Based BRD4 Degraders

| PROTAC Compound | Cell Line | DC50 | Dmax | Reference |

| ARV-825 | Ramos | <1 nM | >95% | [2] |

| Compound 21 | THP-1 | 810 nM | >80% | [3] |

| ZQ-23 | - | 147 nM | 93% | [3] |

Table 2: Performance of Pomalidomide-Based BTK Degraders

| PROTAC Compound | Cell Line | DC50 | Dmax | Reference |

| RC-3 | Mino | <100 nM | >90% | [3] |

| NC-1 | Mino | 2.2 nM | 97% | [4] |

Table 3: Performance of Pomalidomide-Based EGFR Degraders

| PROTAC Compound | Cell Line | DC50 | Dmax | Reference |

| Compound 16 | A549 | - | 96% at 72h | [5] |

| SIAIS125/126 | H1975 | - | Potent Degradation | [6] |

Table 4: Performance of Pomalidomide-Based HDAC8 Degrader

| PROTAC Compound | Cell Line | DC50 | Dmax | Reference |

| ZQ-23 | - | 147 nM | 93% | [7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of PROTACs synthesized using E3 Ligase Ligand-Linker Conjugate 31.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]

Caption: Experimental workflow for Western Blotting.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[10]

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[10]

-

Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Perform densitometric analysis to quantify band intensities and normalize to the loading control.[9]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms that the PROTAC induces the formation of the ternary complex (POI-PROTAC-CRBN) in a cellular context.[3]

Methodology:

-

Cell Treatment and Lysis: Treat cells with the PROTAC for a short duration (e.g., 1-4 hours). Lyse the cells with a non-denaturing Co-IP lysis buffer.[1]

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or CRBN, or with antibody-conjugated beads, overnight at 4°C to immunoprecipitate the complex.[1]

-

Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the protein complex from the beads.[3]

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the target protein, CRBN, and other components of the E3 ligase complex.[3]

In Vitro Ubiquitination Assay

This assay directly demonstrates that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.[11]

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, the CRBN E3 ligase complex, ubiquitin, and ATP in an assay buffer.[7]

-

PROTAC Addition: Add the pomalidomide-based PROTAC at various concentrations. Include a vehicle control (DMSO).[7]

-

Incubation: Initiate the reaction and incubate at 37°C for 1-2 hours.[7]

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the samples by Western blotting, probing with an antibody against the target protein. A ladder or smear of higher molecular weight bands indicates polyubiquitination.[11]

Signaling Pathways and Cellular Impact

The degradation of a target protein by a pomalidomide-based PROTAC can have significant downstream effects on cellular signaling pathways. For instance, the degradation of BRD4, a transcriptional co-activator, leads to the downregulation of oncogenes such as c-Myc, resulting in anti-proliferative effects in cancer cells.[10] Similarly, degrading EGFR, a receptor tyrosine kinase, can inhibit downstream signaling cascades like the MAPK and PI3K/Akt pathways, which are often hyperactivated in cancer.[1]

Caption: Impact of EGFR degradation on downstream signaling.

Conclusion

E3 Ligase Ligand-Linker Conjugate 31, with its pomalidomide-based Cereblon-recruiting moiety, is a powerful tool for the development of PROTACs for targeted protein degradation. This guide provides a foundational understanding of its mechanism, quantitative performance metrics for resulting PROTACs, and detailed experimental protocols for their characterization. By leveraging this technology, researchers can explore novel therapeutic strategies for a wide array of diseases driven by aberrant protein function.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide to Ligand-Linker Conjugate 31 and its Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligand-Linker Conjugate 31 is a key synthetic building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed for targeted protein degradation. This conjugate comprises a ligand that specifically binds to an E3 ubiquitin ligase and a flexible linker, which, when coupled with a ligand for a target protein, forms a complete PROTAC molecule. This guide provides a comprehensive technical overview of Ligand-Linker Conjugate 31, its components, and its application in the synthesis and function of a specific PROTAC, "PTOTAC HSD17B13 degrader 1."

Core Components of Ligand-Linker Conjugate 31

Ligand-Linker Conjugate 31 is not a complete PROTAC but an intermediate molecule consisting of two key moieties: an E3 ligase ligand and a chemical linker.

E3 Ligase Ligand: The E3 ligase ligand component of this conjugate is designed to recruit a specific E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system responsible for tagging proteins for degradation. While the exact E3 ligase targeted by this specific ligand is not explicitly stated in all public documentation, it is a crucial element for the subsequent degradation of the target protein.

Linker: The linker component is a flexible chain, often based on polyethylene (B3416737) glycol (PEG), that connects the E3 ligase ligand to a ligand for the protein of interest. The length and composition of the linker are critical for the proper formation and stability of the ternary complex (E3 ligase - PROTAC - target protein), which is essential for efficient ubiquitination and degradation of the target protein.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Ligand-Linker Conjugate 31 is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C43H65N7O7S | [2] |

| Molecular Weight | 824.08 g/mol | [2] |

| Appearance | Solid at room temperature | [2] |

| Solubility | Soluble in DMSO (e.g., 10 mM) | [2] |

Application in the Synthesis of PTOTAC HSD17B13 degrader 1

Ligand-Linker Conjugate 31 serves as a crucial reagent in the synthesis of "PTOTAC HSD17B13 degrader 1," a PROTAC designed to target the Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) protein for degradation.[3] HSD17B13 is a genetically validated target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4]

The synthesis of PTOTAC HSD17B13 degrader 1 involves the conjugation of Ligand-Linker Conjugate 31 with a specific ligand for HSD17B13, referred to as "HSD17B13 degrader 2," via a linker component, "tert-Butyl 5-bromoisoindoline-2-carboxylate."[3]

Biological Activity and Mechanism of Action

The resulting PROTAC, PTOTAC HSD17B13 degrader 1, functions by hijacking the cell's natural protein disposal system. The mechanism of action follows a series of steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the HSD17B13 protein (via the "HSD17B13 degrader 2" ligand) and an E3 ubiquitin ligase (via the ligand from Conjugate 31), forming a ternary complex.

-

Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to the HSD17B13 protein, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of HSD17B13.

-

Proteasomal Degradation: The poly-ubiquitinated HSD17B13 is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels.

Experimental Protocols

Synthesis of PTOTAC HSD17B13 degrader 1

Note: The following is a generalized protocol based on the components identified. For a detailed, step-by-step synthesis, please refer to the patent application WO2024127297 A1.[5]

-

Activation of HSD17B13 degrader 2: The carboxylic acid moiety of "HSD17B13 degrader 2" is activated using a standard coupling reagent (e.g., HATU, HOBt) in an appropriate aprotic solvent (e.g., DMF, DCM).

-

Coupling with Linker: The activated "HSD17B13 degrader 2" is then reacted with the amine group of "tert-Butyl 5-bromoisoindoline-2-carboxylate" to form an amide bond.

-

Deprotection: The Boc protecting group on the linker is removed using an acid such as trifluoroacetic acid (TFA) in DCM.

-

Final Conjugation: The deprotected intermediate is then coupled with the reactive site of "E3 ligase Ligand-Linker Conjugate 31" under suitable reaction conditions to yield the final "PTOTAC HSD17B13 degrader 1."

-

Purification: The final product is purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC.

Cell-Based HSD17B13 Degradation Assay

Note: This is a general protocol for assessing protein degradation. Specific conditions for "PTOTAC HSD17B13 degrader 1" may vary.

-

Cell Culture: Plate a suitable human liver cell line (e.g., HepG2, Huh7) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of "PTOTAC HSD17B13 degrader 1" (and appropriate vehicle and positive controls) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).

-

Western Blot Analysis:

-

Normalize the protein lysates to equal concentrations.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for HSD17B13 and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities for HSD17B13 and the loading control.

-

Normalize the HSD17B13 signal to the loading control for each sample.

-

Calculate the percentage of HSD17B13 degradation relative to the vehicle-treated control.

-

Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.

-

Quantitative Data

At present, specific quantitative data (DC50 and Dmax) for the degradation of HSD17B13 by "PTOTAC HSD17B13 degrader 1" synthesized using Ligand-Linker Conjugate 31 is not publicly available in the searched resources. This information is likely contained within the full text of the patent application WO2024127297 A1 or in subsequent publications.

Conclusion

Ligand-Linker Conjugate 31 is a valuable chemical tool for the construction of PROTACs aimed at inducing the degradation of specific protein targets. Its application in the synthesis of PTOTAC HSD17B13 degrader 1 highlights its potential in developing novel therapeutics for liver diseases. Further disclosure of detailed experimental data will be crucial for the full evaluation and optimization of PROTACs derived from this conjugate.

References

- 1. (2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate | C21H27N3O4S | CID 89689919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tert-butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate | C27H38N4O5S | CID 117727555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 31 and its Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of E3 ligase Ligand-Linker Conjugate 31, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This document details the preliminary studies on a PROTAC synthesized from a precursor related to E3 ligase Ligand-Linker Conjugate 31, the potent BRD4 degrader ARV-825.

ARV-825 is a hetero-bifunctional molecule that engages the Bromodomain and Extra-Terminal domain (BET) protein BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the targeted degradation of BRD4.[1] This guide will cover the quantitative data from various studies, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

The fundamental mechanism of a PROTAC synthesized from E3 ligase Ligand-Linker Conjugate 31, such as ARV-825, involves the induced proximity of the target protein (BRD4) to the E3 ubiquitin ligase (Cereblon). This process can be broken down into the following key steps:

-

Ternary Complex Formation : The PROTAC molecule, with its two distinct ligands connected by a linker, simultaneously binds to the bromodomain of BRD4 and to the Cereblon E3 ligase. This forms a transient ternary complex (BRD4-PROTAC-CRBN).

-

Ubiquitination : The formation of this ternary complex brings the E3 ligase in close proximity to BRD4, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome recognizes, unfolds, and degrades the polyubiquitinated BRD4 into small peptides.

-

Catalytic Cycle : After the degradation of BRD4, the PROTAC molecule is released and can bind to another BRD4 protein and Cereblon E3 ligase, initiating a new cycle of degradation. This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Quantitative Data Summary

The following tables summarize the quantitative data for the PROTAC ARV-825, synthesized from a precursor related to E3 ligase Ligand-Linker Conjugate 31, across various cancer cell lines.

Table 1: Degradation Potency (DC50) of ARV-825

| Cell Line | Cancer Type | DC50 (nM) | Reference |

| 6T-CEM | T-cell Acute Lymphoblastic Leukemia | 25.64 (BRD4) | [2] |

| T-ALL cells | T-cell Acute Lymphoblastic Leukemia | 13.55 (BRD4) | [2] |

| Burkitt's Lymphoma cells | Burkitt's Lymphoma | < 1 | [1] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of ARV-825

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| T-ALL cells | T-cell Acute Lymphoblastic Leukemia | Lower than JQ1, dBET1, and OTX015 | [2] |

| Gastric Cancer cells (HGC27, MGC803) | Gastric Cancer | Lower than other tested gastric cancer cell lines | [3] |

| Multiple Myeloma cells | Multiple Myeloma | 8.5 - 500 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ARV-825.

Western Blotting for BRD4 Degradation

This protocol is used to quantify the reduction in cellular BRD4 protein levels following treatment with a PROTAC.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system (e.g., Bio-Rad ChemiDoc™ MP)[5]

Procedure:

-

Cell Lysis: Treat cells with varying concentrations of ARV-825 for the desired time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein quantification assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

Cell Viability Assay (CCK-8 or MTT)

This protocol measures the effect of a PROTAC on cell proliferation and viability.

Materials:

-

96-well plates

-

Cell culture medium

-

ARV-825 stock solution

-

CCK-8 or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of ARV-825 for the desired duration (e.g., 48 or 72 hours).[2][3]

-

Assay:

-

For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

For MTT: Add MTT reagent and incubate for 4 hours, then add solubilization solution.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis

This protocol is used to determine the effect of a PROTAC on cell cycle progression.

Materials:

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with ARV-825 for a specified time, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the cells in PI staining solution containing RNase.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[6]

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Downstream Effects

The degradation of BRD4 by a PROTAC such as ARV-825 has profound effects on downstream signaling pathways, primarily through the disruption of transcriptional programs.

-

c-Myc Suppression: BRD4 is a key regulator of the transcription of the oncogene c-MYC. ARV-825-mediated degradation of BRD4 leads to a rapid and sustained downregulation of c-Myc mRNA and protein levels.[3][7] This effect is often more pronounced and durable compared to that achieved with traditional BRD4 inhibitors.[7]

-

Cell Cycle Arrest and Apoptosis: The suppression of c-Myc and other BRD4 target genes involved in cell proliferation leads to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis.[6][8] This is evidenced by an increase in the sub-G1 population in cell cycle analysis and the cleavage of apoptosis markers like PARP and caspase-3.[3][6]

Conclusion

The preliminary studies on the PROTAC ARV-825, synthesized from a precursor related to E3 ligase Ligand-Linker Conjugate 31, demonstrate a powerful and effective strategy for targeting BRD4 in various cancer models. By hijacking the Cereblon E3 ligase, this PROTAC induces rapid, efficient, and sustained degradation of BRD4, leading to profound anti-proliferative and pro-apoptotic effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the advancement of targeted protein degradation therapies. Further optimization of the linker and E3 ligase ligand components holds the potential for developing even more potent and selective therapeutics.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]

- 4. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations | Haematologica [haematologica.org]

- 5. researchgate.net [researchgate.net]

- 6. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Degradation: A Technical Guide to E3 Ligase Ligand-Linker Conjugate 31 and the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of E3 ligase Ligand-Linker Conjugate 31, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), and its functional interplay with the ubiquitin-proteasome system (UPS). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

At the heart of this technology lies the specific recognition of an E3 ubiquitin ligase by a dedicated ligand. Chemical analysis of the provided structure for E3 ligase Ligand-Linker Conjugate 31 reveals a Von Hippel-Lindau (VHL) E3 ligase ligand. This guide will, therefore, focus on the principles and methodologies associated with VHL-based PROTACs.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The ubiquitin-proteasome system is a critical cellular pathway for the degradation of unwanted or misfolded proteins. This process involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

PROTACs are heterobifunctional molecules that co-opt this system. They consist of two key moieties connected by a chemical linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for proteasomal degradation.[1][2]

E3 ligase Ligand-Linker Conjugate 31 is a pre-fabricated component that provides the E3 ligase-binding moiety and the linker, streamlining the synthesis of novel PROTACs.[1] Researchers can chemically conjugate a ligand for their specific protein of interest to this conjugate to create a functional PROTAC.

Quantitative Analysis of VHL-based PROTACs

The successful development of a PROTAC requires rigorous quantitative assessment of its performance. Key parameters include binding affinities to both the target protein and the E3 ligase, and the efficiency and extent of target protein degradation in a cellular context. While specific quantitative data for PROTACs derived from "E3 ligase Ligand-Linker Conjugate 31" is not publicly available, the following tables provide examples of data typically generated for VHL-based PROTACs.

Table 1: Representative Binding Affinities and Ternary Complex Formation

| Compound | Target | Binary Affinity (Kd) to Target (nM) | Binary Affinity (Kd) to VHL (nM) | Ternary Complex Kd (nM) | Cooperativity (α) |

| PROTAC A | Protein X | 50 | 150 | 10 | 15 |

| PROTAC B | Protein Y | 200 | 100 | 50 | 4 |

| PROTAC C | Protein Z | 10 | 500 | 25 | 2 |

Note: Data is hypothetical and for illustrative purposes.

Table 2: Representative Cellular Degradation Efficacy

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC A | Protein X | Cell Line 1 | 25 | >95 |

| PROTAC B | Protein Y | Cell Line 2 | 100 | 85 |

| PROTAC C | Protein Z | Cell Line 1 | 500 | 60 |

Note: Data is hypothetical and for illustrative purposes. DC50 is the concentration required for 50% degradation, and Dmax is the maximum degradation observed.

Key Experimental Protocols

The characterization of a novel PROTAC involves a series of biochemical and cellular assays. Below are detailed methodologies for essential experiments.

Western Blot for Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[1][2]

Experimental Workflow

Methodology

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

-

Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibodies.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle control.

-

Co-Immunoprecipitation (Co-IP) for Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[3][4]

Experimental Workflow

Methodology

-

Cell Treatment:

-

Treat cells with the PROTAC at a concentration known to induce degradation.

-

Co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.

-

-

Cell Lysis:

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the target protein overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-